molecular formula C10H12N4O3 B4599982 1-Butoxy-6-nitrobenzotriazole

1-Butoxy-6-nitrobenzotriazole

Cat. No.: B4599982
M. Wt: 236.23 g/mol
InChI Key: VKTDGAGXKMIILX-UHFFFAOYSA-N
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Description

1-Butoxy-6-nitrobenzotriazole is a chemical compound belonging to the class of nitrobenzotriazoles. Nitrobenzotriazoles are known for their wide range of applications in various fields such as medicine, technology, and agriculture. These compounds are often used as intermediates in organic synthesis due to their ability to activate molecules towards numerous transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing nitrobenzotriazoles, including 1-butoxy-6-nitrobenzotriazole, involves electrophilic nitration. This process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group into the benzotriazole ring . The reaction conditions can be modified to control the orientation of the nitro group on the benzotriazole ring.

Industrial Production Methods

Industrial production of nitrobenzotriazoles often involves large-scale nitration reactions. These reactions are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the nitration process. The products are then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Mechanism of Action

The mechanism of action of 1-butoxy-6-nitrobenzotriazole involves its interaction with specific molecular targets. The nitro group on the benzotriazole ring can participate in various chemical reactions, making the compound a versatile intermediate. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butoxy-6-nitrobenzotriazole is unique due to the presence of the butoxy group, which increases its hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

1-butoxy-6-nitrobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-2-3-6-17-13-10-7-8(14(15)16)4-5-9(10)11-12-13/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTDGAGXKMIILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCON1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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